molecular formula C9H6FIO B3232712 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- CAS No. 1344894-31-0

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo-

Cat. No.: B3232712
CAS No.: 1344894-31-0
M. Wt: 276.05 g/mol
InChI Key: KWZYOKSCNJEMEL-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- is a chemical compound with the molecular formula C9H7FOI It is a derivative of indanone, characterized by the presence of fluorine and iodine substituents

Preparation Methods

The synthesis of 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- can be achieved through several synthetic routes. One common method involves the halogenation of 1H-Inden-1-one, 2,3-dihydro-, followed by the introduction of fluorine and iodine substituents. The reaction conditions typically involve the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- can be compared with other similar compounds, such as:

    1H-Inden-1-one, 2,3-dihydro-: Lacks the fluorine and iodine substituents, resulting in different chemical properties and reactivity.

    1H-Inden-1-one, 5-fluoro-2,3-dihydro-: Contains only the fluorine substituent, leading to distinct reactivity compared to the iodine-containing compound.

    1H-Inden-1-one, 5-iodo-2,3-dihydro-: Contains only the iodine substituent, which affects its chemical behavior differently than the fluorine-containing compound.

The presence of both fluorine and iodine in 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- makes it unique, offering a combination of properties not found in the individual fluorine or iodine derivatives .

Properties

IUPAC Name

5-fluoro-4-iodo-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZYOKSCNJEMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257437
Record name 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344894-31-0
Record name 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344894-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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